molecular formula C18H23N5O2S B5619615 N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide

N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide

Cat. No. B5619615
M. Wt: 373.5 g/mol
InChI Key: GHWPREUXQYRYBK-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The synthesis and analysis of pyridine and pyrimidine derivatives have been a significant area of interest in heterocyclic chemistry due to their diverse applications and properties. These compounds serve as core structures for various biologically active molecules and materials with unique chemical and physical properties.

Synthesis Analysis

Synthesis approaches for pyridine and pyrimidine derivatives often involve strategic cyclization and substitution reactions. For example, the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and their conversion to tetrahydropyridothienopyrimidine derivatives showcase a method to obtain complex pyridine structures from simpler precursors (Bakhite, Al‐Sehemi, & Yamada, 2005).

Molecular Structure Analysis

The molecular structure of pyridine and pyrimidine derivatives can be elucidated through spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide insights into the arrangement of atoms and the electronic environment, which are critical for understanding the compound's reactivity and properties. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using X-ray diffraction, highlighting the importance of structural analysis in the development of new compounds (Anuradha et al., 2014).

properties

IUPAC Name

N-[(3S,5S)-5-(ethylcarbamoyl)-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-3-20-18(25)16-7-13(9-23(16)10-14-5-4-6-26-14)22-17(24)15-8-19-11-21-12(15)2/h4-6,8,11,13,16H,3,7,9-10H2,1-2H3,(H,20,25)(H,22,24)/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWPREUXQYRYBK-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1CC2=CC=CS2)NC(=O)C3=CN=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CC=CS2)NC(=O)C3=CN=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide (non-preferred name)

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